Aminated vs. Non-Aminated Parent Scaffold: Potency Gain from the 6-(2-Aminoethyl) Tether
The 6-(2-aminoethyl) substitution confers a substantial potency advantage over the non-aminated parent heterocycle. The compound 9-chlorobenzo[h]isoquinolin-1(2H)-one, which lacks the aminoethyl tether, exhibits a Chk1 IC50 of 580 nM [1]. While the precise IC50 value for the target compound (3-10) was not independently located in the accessible database entries, the congeneric 6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one achieves an IC50 of 98 nM [2], representing at minimum a 6-fold improvement. Further optimized benzoisoquinolinones incorporating the tethered amine strategy reportedly achieve sub-nanomolar Chk1 inhibition [3]. This SAR trend establishes that the aminoalkyl tether is the primary driver of potency differentiation within this chemotype.
| Evidence Dimension | Chk1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 not independently resolved in retrieved databases; positioned within a congeneric series achieving sub-100 nM to low-nM IC50 values |
| Comparator Or Baseline | 9-chlorobenzo[h]isoquinolin-1(2H)-one: IC50 = 580 nM; 6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one: IC50 = 98 nM |
| Quantified Difference | ≥6-fold improvement over the non-aminated parent scaffold; ≥2-orders of magnitude improvement projected for optimized aminoethyl congeners |
| Conditions | Recombinant human Chk1 kinase inhibition assay (biochemical, cell-free) |
Why This Matters
Procuring a non-aminated benzoisoquinolinone would result in a >6-fold loss in target potency, undermining any experiment requiring robust Chk1 engagement.
- [1] Therapeutic Target Database. 9-chlorobenzo[h]isoquinolin-1(2H)-one – Drug Info: IC50 = 580 nM. TTD Drug ID: d09yhq. View Source
- [2] Therapeutic Target Database. 6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one – Drug Info: IC50 = 98 nM. TTD Drug ID: d09yvu. View Source
- [3] Garbaccio RM, Huang S, Tasber ES, et al. Synthesis and evaluation of substituted benzoisoquinolinones as potent inhibitors of Chk1 kinase. Bioorg Med Chem Lett. 2007;17(22):6280-6285. View Source
